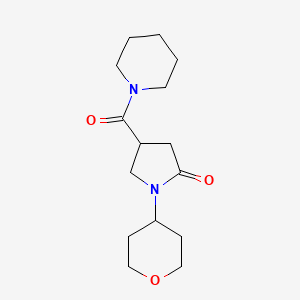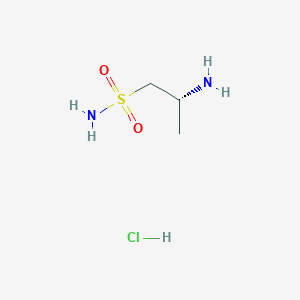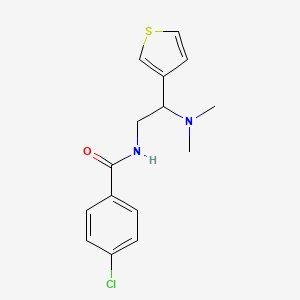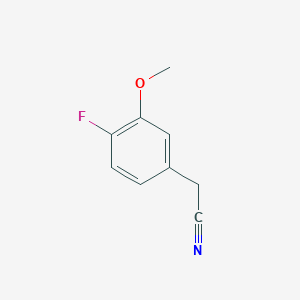![molecular formula C17H15ClFN5O B2894770 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 2319878-27-6](/img/structure/B2894770.png)
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is an interesting compound primarily known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolidine core, which is a five-membered ring containing three nitrogen atoms, and it is substituted with both a 3-chloroanilino group and a 4-fluorophenyl group. The presence of these substituents introduces diversity in chemical behavior and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can be achieved through a multi-step process. One of the common methods involves the reaction between a triazolidine-4-carboxylic acid derivative and suitable aromatic amines. The process generally requires the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize side products, employing continuous flow techniques, and using robust purification methods like crystallization or chromatography. Automation and advanced control systems could be incorporated to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.
Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.
Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.
Scientific Research Applications
This compound has significant potential in various scientific research fields:
Chemistry: Its unique structure can be used as a building block in synthetic chemistry to develop novel materials and compounds.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: Investigations into its pharmacological properties may reveal applications in treating diseases, acting as inhibitors or activators of specific biological pathways.
Industry: Its stability and reactivity can be leveraged in manufacturing processes, including the development of coatings, adhesives, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.
Comparison with Similar Compounds
Comparing 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide with similar compounds highlights its uniqueness:
Similar Compounds: 5-anilino triazolidine-4-carboxamide derivatives, 5-(3-chloroanilino)-N-ethyltriazolidine-4-carboxamide, N-(4-fluorophenyl)ethyl triazolidine derivatives.
Uniqueness: The combination of the 3-chloroanilino and 4-fluorophenyl groups on the triazolidine scaffold provides a unique pharmacophore, potentially leading to distinct biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKKCWFMPFVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2894689.png)
![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2894690.png)

![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)

![ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2894700.png)

![5-chloro-2-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2894702.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)

